6-Isopropylphenanthridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
6-propan-2-ylphenanthridine |
InChI |
InChI=1S/C16H15N/c1-11(2)16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)17-16/h3-11H,1-2H3 |
InChI Key |
KIXMDXMUKCGNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Mechanistic Investigations of Phenanthridine Formation Reactions
Elucidation of Reaction Pathways and Transition States
The formation of the phenanthridine (B189435) scaffold can proceed through several distinct reaction pathways, primarily involving radical-mediated cyclizations or transition-metal-catalyzed processes. beilstein-journals.org A common and extensively studied pathway begins with the generation of a radical, which then adds to a precursor molecule, typically a 2-isocyanobiphenyl derivative, to initiate a cascade of reactions. rsc.org
The general radical-mediated pathway involves:
Radical Generation: An initial radical (R•) is formed from a radical precursor.
Addition: This radical adds to the isonitrile carbon of a 2-isocyanobiphenyl. rsc.org
Cyclization: The resulting intermediate undergoes an intramolecular cyclization. d-nb.info
Oxidation/Aromatization: The cyclic intermediate is then oxidized to form the stable, aromatic phenanthridine ring system. mdpi.com
Transition states in these reactions are often high-energy, transient structures. For instance, in radical cyclizations, the transition state involves the formation of a new carbon-carbon bond as the radical attacks an aromatic ring. scispace.com Computational studies, particularly Density Functional Theory (DFT), have been instrumental in modeling these transition states, providing insights into their geometry and energy barriers, which helps to explain the observed regioselectivity and reaction rates. scispace.comru.nl In photocatalyzed syntheses, the reaction is initiated by a photocatalyst absorbing light, leading to an excited state that can engage in single electron transfer (SET) to generate the necessary radical species. d-nb.info The pathway then proceeds through cyclization and subsequent oxidation to restore the photocatalyst and yield the final phenanthridine product. d-nb.info
Identification and Characterization of Key Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In phenanthridine synthesis, various radical species have been proposed and, in some cases, directly observed.
A pivotal intermediate in many phenanthridine formation reactions is the imidoyl radical. eurekalert.org This species typically forms when a carbon- or heteroatom-centered radical adds to the terminal carbon of an isonitrile group (-N≡C) in a 2-isocyanobiphenyl precursor. rsc.org The resulting imidoyl radical is a highly reactive species that readily undergoes intramolecular homolytic aromatic substitution (HAS), attacking one of the adjacent phenyl rings to form a new six-membered ring. rsc.orgd-nb.info
The existence of the short-lived imidoyl radical has been supported by compelling experimental evidence. Researchers have utilized advanced spectroscopic techniques, such as transverse-field muon spin rotation, to directly observe this elusive intermediate. eurekalert.org In these experiments, muons, which behave as light protons, add to the isonitrile carbon, and the spin of the muon is monitored. The observed behavior confirms the formation of an intermediate that subsequently cyclizes, providing strong evidence for the imidoyl radical's role in the reaction cascade. eurekalert.org This intermediate is central to the formation of a wide array of 6-substituted phenanthridines, as the nature of the initial attacking radical determines the substituent at the 6-position of the final product. rsc.org
Role of Oxidants and Catalysts in Reaction Mechanisms
Oxidants and catalysts are fundamental to initiating and propagating the reactions that lead to phenanthridine formation. They play diverse roles, from generating initial radicals to facilitating key bond-forming steps.
Many syntheses rely on the generation of radicals, which is often achieved using chemical oxidants. A notable example is the combination of silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈). eurekalert.org In this system, K₂S₂O₈ oxidizes Ag₂O, which in turn oxidizes a precursor to generate the initial radical, such as the •CF₂H radical from aryl-substituted difluoromethylborates. eurekalert.org Other commonly used radical initiators include tert-butyl hydroperoxide (TBHP) in conjunction with an iron salt like FeCl₃. rsc.org
Catalysts can be broadly divided into transition metals and metal-free systems.
Transition-Metal Catalysts: Palladium-based catalysts are widely used due to their high efficiency and applicability to a variety of substrates under mild conditions. beilstein-journals.org They often operate via a Catellani-type reaction mechanism. chim.it Copper catalysts, often used with oxygen as a terminal oxidant, are also effective for intramolecular C-H amination to form the phenanthridine core. researchgate.net
Metal-Free Catalysts: To avoid expensive and potentially toxic metals, transition-metal-free methods have been developed. beilstein-journals.org These often employ a strong base like potassium tert-butoxide (KOt-Bu), sometimes assisted by an organic ligand such as 1,10-phenanthroline. researchgate.net KOt-Bu can act in a dual capacity, promoting both dehydrogenation and homolytic aromatic substitution. researchgate.net Photocatalysis, using iridium(III) complexes or organic dyes like Rose Bengal under visible light, represents another green and efficient catalytic approach. d-nb.infomdpi.com
The table below summarizes various catalytic and oxidative systems used in phenanthridine synthesis.
| Role | System | Example Reaction | Source(s) |
| Oxidant System | Silver Oxide (Ag₂O) / Potassium Peroxodisulfate (K₂S₂O₈) | Radical isonitrile insertion for difluoromethylated phenanthridines. | eurekalert.org, |
| Oxidant/Initiator | tert-Butyl Hydroperoxide (TBHP) / FeCl₃ | Radical aroylation of 2-isocyanobiphenyls. | rsc.org |
| Transition-Metal Catalyst | Palladium Complexes | Suzuki coupling and Catellani-type reactions for substituted phenanthridines. | beilstein-journals.org, chim.it |
| Transition-Metal Catalyst | Copper/O₂ System | Aerobic C(sp³)-H amination of aniline (B41778) derivatives. | researchgate.net |
| Metal-Free Base/Catalyst | Potassium tert-butoxide (KOt-Bu) / 1,10-phenanthroline | Cascade C-C and C-N coupling from benzhydrol and 2-iodoaniline (B362364). | researchgate.net |
| Photocatalyst | Iridium(III) Complexes / Visible Light | Generation of alkyl radicals for addition to isonitriles. | d-nb.info |
| Photocatalyst | Rose Bengal / Visible Light | Oxidation of N-biarylglycine esters to phenanthridine-6-carboxylates. | mdpi.com |
Computational Verification of Reaction Mechanisms
While experimental studies provide invaluable data on reaction outcomes and intermediates, computational chemistry offers a powerful lens to view the intricate details of reaction mechanisms that are often inaccessible through experiment alone.
Computational methods allow for the mapping of potential energy surfaces, the characterization of transition state structures, and the calculation of reaction energy barriers. scispace.comarxiv.org This information helps to validate proposed mechanistic pathways and predict reaction feasibility and selectivity. For instance, computational studies have been used to support the mechanisms of rhodium-catalyzed ring-expansion strategies for phenanthridine synthesis. researchgate.net They can also clarify the role of catalysts and the reasons for observed regioselectivity in complex cyclization reactions. researchgate.net
Among computational methods, Density Functional Theory (DFT) has become a workhorse for studying reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost. arxiv.org DFT calculations are widely used to investigate the electronic structure and energetics of reactants, intermediates, and transition states in phenanthridine synthesis. ru.nlnih.gov
DFT studies have been employed to:
Analyze Vibrational Spectra: Help in the assignment of infrared and Raman spectra of the phenanthridine molecule, corroborating its structure. researchgate.net
Investigate Intermediates: Calculate the stability and electronic properties of proposed intermediates, such as the imidoyl radical, supporting its role in the reaction cascade. rsc.org
Model Reaction Pathways: Determine the potential energy surfaces for entire reaction pathways, such as the electrocyclic reaction of hexatriene to cyclohexadiene, which is analogous to the cyclization step in phenanthridine synthesis. scispace.com
Elucidate Catalyst Roles: Study the structural and electronic properties of catalysts, such as copper-phenanthroline complexes, to understand how they facilitate reactions like DNA cleavage, which provides insights into the reactivity of the phenanthridine scaffold itself. nih.gov
By calculating the free energy profiles of proposed mechanisms, DFT can provide strong theoretical support for pathways suggested by experimental evidence, making it an indispensable tool in modern mechanistic investigations. researchgate.netresearchgate.net
Chemical Reactivity and Functionalization of the Phenanthridine Core
Post-Synthetic Modifications and Derivatization Strategies
Once the phenanthridine (B189435) core is synthesized, further structural diversity can be achieved through post-synthetic modifications. These strategies are crucial for fine-tuning the properties of phenanthridine derivatives for specific applications.
One common approach involves the functionalization of a pre-existing phenanthridine structure. For instance, the dihydrophenanthridine core can be diversified through chlorination at the C-6 position using reagents like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with various amines. This allows for the introduction of side chains that can enhance biological activity. vulcanchem.com Similarly, N-substituted tetrahydroimidazo[1,2-f]phenanthridines (TIPs) and dihydroimidazo[1,2-f]phenanthridines (DIPs), which possess a fused imidazole (B134444) ring, have been synthesized. The primary structural variation in these compounds has been the N-substituent, highlighting a key site for derivatization. researchgate.netresearchgate.net
Multicomponent reactions, such as the Ugi four-component reaction, followed by intramolecular tandem modifications, offer a modular approach to construct highly constrained and complex polyheterocycles fused to the phenanthridine framework. nih.gov This strategy allows for the diastereoselective synthesis of architecturally complex molecules from simple, readily available starting materials. nih.gov Other derivatization methods include the introduction of amide and 1,2,3-triazole functionalities to a phenanthridin-6-amine precursor, expanding the chemical space for biological screening. nih.gov
Functional Group Tolerance in Synthetic Transformations
The development of modern synthetic methods for constructing the phenanthridine ring has emphasized the importance of functional group tolerance, allowing for the preparation of highly functionalized derivatives. Traditional methods like the Pictet-Hubert reaction often require harsh conditions, which limits the scope of compatible functional groups. rsc.org In contrast, contemporary transition metal-catalyzed and radical-promoted cyclizations offer milder reaction conditions and broader applicability. rsc.orgnih.gov
Palladium-catalyzed reactions, for example, demonstrate excellent functional group tolerance. Syntheses of phenanthridine/benzoxazine-fused quinazolinones via intramolecular C-H bond activation proceed efficiently in the presence of various functional groups. nih.gov Similarly, a one-pot synthesis of 6-arylphenanthridines using vanadium(V) catalysis tolerates a wide array of substituents on the aryl aldehyde component, including phenolic hydroxyls, cyano groups, halides, and nitro groups. mdpi.com Hantzsch ester-mediated photocatalytic synthesis of phenanthridines also showcases wide reaction scope and excellent functional group tolerance under mild, visible-light irradiation conditions. nih.gov
The table below summarizes the tolerance of various functional groups in different synthetic methodologies for phenanthridine synthesis.
| Synthetic Method | Tolerated Functional Groups | Reference |
| Palladium-Catalyzed Suzuki Coupling/Intramolecular Condensation | Ethyl, cyclohexyl, trifluoromethyl | rsc.org |
| Vanadium(V)-Catalyzed Pictet-Spengler/Dehydrogenative Aromatization | Phenolic -OH, -CN, Halides (F, Cl, Br), -NO₂ | mdpi.com |
| Pd/MnO₂-Mediated C–H Arylation/Oxidative Annulation Cascade | Wide range of functional groups tolerated | rsc.org |
| Hantzsch Ester-Mediated Photocatalytic Annulation | Excellent functional group tolerance | nih.gov |
| Palladium-Catalyzed Intramolecular C-H Bond Activation | Wide functional group tolerance | nih.gov |
| Silver-Mediated Free-Radical Cascade Cyclization of Isocyanides | Chloro, bromo, ester, ketone, amide | researchgate.net |
Introduction of Diverse Substituents onto the Phenanthridine Framework
A variety of synthetic strategies have been developed to introduce a wide range of substituents at different positions of the phenanthridine core, which is essential for modulating its physicochemical and biological properties.
The 6-position is a common site for functionalization. Radical-based syntheses are frequently employed to prepare 6-aryl or 6-alkylphenanthridine derivatives. nih.gov For instance, the reaction of aminobiphenyls with arylaldehydes can form arylimines, which then undergo intramolecular cyclization to form the phenanthridine ring, with the substituent from the aldehyde ending up at the 6-position. nih.gov Palladium-catalyzed reactions have also been used to introduce substituents at this position; for example, ethyl, isopropyl, and cyclohexyl groups have been successfully installed. rsc.org The functionalization at the C-6 position can include trifluoromethylation, arylation, alkylation, phosphorylation, and thiolation, among others. researchgate.netpreprints.org
Substituents can also be introduced on the phenyl side-rings. Transition metal-catalyzed approaches are particularly advantageous for preparing polysubstituted phenanthridines with high versatility and regioselectivity, especially for bulky groups. nih.gov For example, palladium-catalyzed picolinamide-directed sequential C-H functionalization reactions allow for the synthesis of phenanthridines with diverse substitution patterns. nih.govbeilstein-journals.org A unique approach involving an aza-Claisen rearrangement, ring-closing enyne metathesis, and a Diels-Alder reaction has been used to obtain phenanthridines that are polysubstituted on the side-rings while leaving the central heterocyclic double bond unsubstituted. nih.govbeilstein-journals.org Post-synthetic modifications, such as the chlorination of a dihydrophenanthridine core followed by amine substitution, also enable the diversification of substituents. vulcanchem.com
Structural Design for Modified Reactivity Profiles
The strategic placement of substituents on the phenanthridine framework can significantly alter its reactivity and properties. The design of phenanthridine derivatives with specific structural features is a key aspect of developing compounds with desired functions, from enhanced biological activity to tailored photophysical characteristics.
Investigation of Phenanthridine-Based Fluorescent Dyes and Probes
The rigid, planar, and aromatic structure of the phenanthridine core makes it an excellent scaffold for the development of fluorescent dyes and probes. These probes are widely used for sensing various analytes and monitoring microenvironmental changes. cumbria.ac.uknih.gov
The synthesis of phenanthridine-based fluorescent dyes often involves creating donor-π-acceptor (D-π-A) systems to facilitate intramolecular charge transfer (ICT), which is key to their photophysical properties. For example, new phenanthridine fluorophores (PA1 and PA2) have been synthesized and their structures confirmed by NMR and HRMS. cumbria.ac.uk The photophysical properties of these dyes, such as absorption and emission wavelengths, Stokes shift, and quantum yield, are highly dependent on factors like solvent polarity and the position of substituents (e.g., hydroxyl groups). cumbria.ac.uk
Phenanthridine derivatives can be designed to have large Stokes shifts, which is advantageous for fluorescence imaging as it minimizes self-quenching and background interference. cumbria.ac.ukresearchgate.net Some phenanthridine-based dyes also exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in an aggregated state, or aggregation-caused quenching (ACQ). nih.gov The photophysical properties can be fine-tuned by altering the molecular configuration (1D, 2D, or 3D) of the fluorophores. nih.gov Fusing the phenanthridine core with other heterocyclic systems, such as coumarin, can lead to novel compounds with interesting photochemical and thermochromic properties. acs.org
The table below presents selected photophysical data for some phenanthridine-based dyes.
| Dye/Probe | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Application/Property | Reference |
| PA1 | - | - | High | Ratiometric detection of primary amines (e.g., dopamine) | cumbria.ac.uk |
| PA2 | - | - | High | Ratiometric detection of primary amines | cumbria.ac.uk |
| Dye 3c | - | - | 3894-7265 | Aggregation-induced emission (AIE), pH sensor | researchgate.net |
| F1 | - | - | >163 nm shift under pressure | Piezochromism, stains cell nucleus | nih.gov |
| T1 | - | - | - | Aggregation-induced emission (AIE), stains cell nucleus | nih.gov |
| Phen-Py-1 | ~350 | 475 (excimer) | - | pH-dependent excimer formation, DNA/RNA probe | beilstein-journals.orgbeilstein-archives.org |
Note: Specific wavelength values were not available for all compounds in the provided sources.
The sensing mechanism of phenanthridine-based probes depends on the specific interaction between the probe and the analyte, which induces a change in the probe's fluorescence properties. Several mechanisms are commonly employed:
Intramolecular Charge Transfer (ICT): In D-π-A fluorophores, the binding of an analyte can modulate the efficiency of ICT from the donor to the acceptor unit upon photoexcitation. This change in the electronic distribution of the excited state leads to a detectable change in the fluorescence emission, such as a shift in wavelength (ratiometric sensing) or a change in intensity ("turn-on" or "turn-off" response). cumbria.ac.ukrsc.orgrsc.org For example, the interaction of a phenanthridine probe with primary amines can occur via nucleophilic addition, which alters the ICT process and results in a ratiometric fluorescence response. cumbria.ac.uk
Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence of the fluorophore is initially quenched by a nearby receptor unit through electron transfer. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence signal. rsc.org
Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The binding of an analyte can change the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and providing a sensing signal.
Excimer/Exciplex Formation: Some probes, like phenanthridine-pyrene conjugates, can form intramolecular excimers (excited-state dimers) in their ground state through π-π stacking. beilstein-journals.orgbeilstein-archives.org The binding to a biomolecule or a change in the environment (e.g., pH) can disrupt this stacking, leading to a quenching of the excimer fluorescence and an increase in the monomer fluorescence, or vice versa. beilstein-journals.orgbeilstein-archives.org
Aggregation-Induced Emission (AIE): For AIE-active probes, fluorescence is weak or non-existent when the molecules are dissolved but becomes strong upon aggregation. nih.gov This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. Sensing can be achieved if the analyte induces aggregation or disaggregation of the probe. nih.govresearchgate.net
These diverse mechanisms allow for the rational design of highly sensitive and selective phenanthridine-based fluorescent probes for a wide range of applications, from the detection of metal ions and small molecules to bioimaging in living cells. cumbria.ac.uknih.govresearchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies on 6 Isopropylphenanthridine
Electronic Structure and Properties of Phenanthridines
The electronic properties of 6-isopropylphenanthridine are primarily dictated by the aromatic phenanthridine (B189435) core, with the isopropyl group at the 6-position introducing subtle but important modifications. Density Functional Theory (DFT) is a powerful tool for investigating these properties.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. numberanalytics.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. numberanalytics.com
For this compound, the HOMO is expected to be a π-orbital delocalized across the phenanthridine ring system. The LUMO is also anticipated to be a π*-orbital, similarly distributed over the aromatic core. The presence of the electron-donating isopropyl group at the 6-position is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the parent phenanthridine molecule. This smaller energy gap suggests that this compound may be more reactive.
A hypothetical FMO analysis using DFT at the B3LYP/6-31G(d) level of theory could yield the following results:
| Molecular Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 4.65 |
This is an interactive data table. You can sort and filter the data.
The distribution of these orbitals, as would be visualized in computational software, would likely show significant electron density on the carbon atoms of the phenanthridine backbone. researchgate.netmdpi.com
Charge Distribution and Reactivity Predictions
The charge distribution within this compound provides a map of its electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.
The nitrogen atom in the phenanthridine ring is the most electronegative atom and is expected to carry a partial negative charge, making it a likely site for electrophilic attack. The carbon atom attached to the isopropyl group (C6) and the isopropyl group itself will likely have a slight positive charge due to the electron-withdrawing nature of the aromatic system.
A hypothetical Mulliken population analysis could provide the following partial charges on key atoms:
| Atom | Partial Charge (a.u.) |
| N5 | -0.25 |
| C6 | +0.15 |
| C(isopropyl) | +0.05 |
This is an interactive data table. You can sort and filter the data.
These charge distributions suggest that the nitrogen atom is a primary site for interactions with electrophiles, while the carbon atoms of the phenanthridine ring are susceptible to nucleophilic attack, a common reactivity pattern for such heterocyclic systems.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group. Conformational analysis helps in identifying the most stable arrangement of the atoms in space. While the phenanthridine core is rigid, the isopropyl group can rotate around the C6-C(isopropyl) bond.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, exploring the potential energy surface and identifying the most populated conformations. whiterose.ac.ukmdpi.com These simulations would likely show that the rotation of the isopropyl group is relatively unhindered, with a low rotational barrier. However, certain staggered conformations that minimize steric interactions with the adjacent hydrogen atoms on the phenanthridine ring would be energetically favored.
Prediction of Spectroscopic Signatures
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. faccts.deresearchgate.netspectroscopyonline.comrespectprogram.org The electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition, are responsible for the absorption of UV-Vis light.
For this compound, the UV-Vis spectrum is expected to be characteristic of a phenanthridine derivative, with multiple absorption bands corresponding to π-π* transitions. The introduction of the isopropyl group may cause a slight red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted phenanthridine due to its electron-donating effect.
A hypothetical TD-DFT calculation at the B3LYP/6-311+G(d,p) level could predict the following major electronic transitions:
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 340 | 0.25 |
| HOMO-1 -> LUMO | 295 | 0.18 |
| HOMO -> LUMO+1 | 250 | 0.45 |
This is an interactive data table. You can sort and filter the data.
These predicted spectra are invaluable for identifying the compound and understanding its photophysical properties. researchgate.net
Vibrational Spectra Simulation and Interpretation
The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, provides a fingerprint of the molecule's vibrational modes. arxiv.orgfrontiersin.orgnih.govavcr.cz DFT calculations can accurately predict the frequencies and intensities of these vibrations. nepjol.info
The vibrational spectrum of this compound would be dominated by the modes of the phenanthridine core, including C-H stretching, C-C stretching, and ring breathing modes. The isopropyl group would introduce its own characteristic vibrations, such as C-H stretching and bending modes.
A hypothetical DFT frequency calculation could predict the following key vibrational modes:
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) isopropyl | 2980-2870 | Aliphatic C-H stretching |
| ν(C=C), ν(C=N) | 1650-1450 | Aromatic ring stretching |
| δ(C-H) isopropyl | 1470-1450 | Isopropyl C-H bending |
This is an interactive data table. You can sort and filter the data.
The comparison of such simulated spectra with experimental data is a powerful tool for structural confirmation.
Molecular Interaction Studies (Mechanistic Aspects)
Computational docking is a powerful technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid receptor. researchgate.netrjptonline.org This method is widely employed in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. nih.govscripps.edu For phenanthridine derivatives, docking studies have been instrumental in identifying potential macromolecular targets and elucidating binding modes. researchgate.net
The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Software like AutoDock is commonly used for these simulations, which employ scoring functions to estimate the binding affinity for different conformations. researchgate.netscripps.edusourceforge.io These studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. nih.gov
Following computational docking, a detailed analysis of the resulting binding poses provides insights into the specific interactions that govern the binding of this compound to its target. The geometry of the binding pocket and the orientation of the ligand within it are crucial determinants of binding affinity and specificity.
Key interactions that are typically analyzed include:
Hydrogen Bonding: The nitrogen atom in the phenanthridine ring can act as a hydrogen bond acceptor. evitachem.com
π-π Stacking: The planar aromatic rings of the phenanthridine core can engage in stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.gov
Hydrophobic Interactions: The isopropyl group provides a nonpolar region that can interact favorably with hydrophobic pockets in a receptor.
The analysis of these interactions helps in understanding the structure-activity relationships (SARs) of phenanthridine derivatives, guiding the design of new compounds with improved binding properties. nih.gov
Computational Docking for Intermolecular Binding Patterns
Quantum Chemical Topology and Chemical Reactivity Indices
Quantum Chemical Topology (QCT) is a theoretical framework that partitions a molecule's electron density to define atoms within a molecule and characterize the chemical bonds between them. researchgate.net This approach provides a rigorous basis for understanding chemical reactivity.
Several reactivity descriptors derived from Density Functional Theory (DFT) are used to predict the reactive behavior of molecules. researchgate.net These indices are calculated to understand the susceptibility of different sites in this compound to electrophilic or nucleophilic attack. mdpi.com
Table 1: Key Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The tendency of electrons to escape from the system. d-nb.info |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. d-nb.info |
| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. d-nb.info |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. d-nb.info |
I represents the ionization potential and A is the electron affinity. These are often approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as I ≈ -EHOMO and A ≈ -ELUMO. mdpi.com
The Fukui function, f(r), is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. d-nb.infofrontiersin.org By calculating these indices for this compound, researchers can predict how it will interact in chemical reactions.
Development of New Computational Methodologies Applicable to Phenanthridines
The study of phenanthridines has spurred the development and application of novel computational techniques. These advancements aim to improve the accuracy and efficiency of predicting molecular properties and reactivity. acs.orgmdpi.com
One area of development is in the refinement of force fields for molecular dynamics simulations. The FFLUX force field, for example, utilizes quantum chemical topology to create many-body potential energy surfaces learned from ab initio data, offering a more accurate description of intermolecular interactions. chemrxiv.org
Furthermore, advancements in DFT methods, including the development of new functionals, enhance the prediction of electronic structures and reactivity indices for complex heterocyclic systems like phenanthridines. mdpi.com The integration of machine learning techniques with quantum chemical calculations is also an emerging area, promising to accelerate the discovery and design of new phenanthridine-based compounds. researchgate.net The development of graph theory-based approaches in topological quantum chemistry also provides new avenues for understanding the electronic band structures of materials containing phenanthridine-like moieties. aps.org
Advanced Analytical Techniques in Phenanthridine Research
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic molecules by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a compound, which is a critical step in its identification. iastate.edu Techniques like electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) are often employed to ionize the analyte before it enters the mass analyzer, such as an Orbitrap. iastate.edu The high resolution of these instruments can differentiate between molecules with very similar nominal masses, providing unambiguous elemental formulas. eurofinsus.com
For instance, in the analysis of complex mixtures, HRMS can distinguish between different classes of compounds, such as phenolic compounds and polycyclic aromatic hydrocarbons (PAHs), based on their exact masses. iastate.edu This capability is vital in phenanthridine (B189435) research to confirm the successful synthesis of the target molecule and to identify any byproducts. researchgate.net The fragmentation patterns observed in HRMS/MS experiments, such as those from high-energy collisional dissociation (HCD), can provide further structural information by breaking the molecule into smaller, identifiable pieces. nih.gov
Table 1: Illustrative HRMS Data for a Hypothetical Analysis of 6-Isopropylphenanthridine
| Parameter | Value |
| Formula | C₁₆H₁₅N |
| Calculated Mass | 221.1204 |
| Observed Mass | 221.1201 |
| Mass Error (ppm) | -1.36 |
| Ionization Mode | ESI+ |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. slideshare.netjchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uklibretexts.org
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional (1D) NMR experiments used to confirm the structure of synthesized products. irisotope.com
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling). jchps.com The integration of the signals corresponds to the relative number of protons of each type. ox.ac.uk
¹³C NMR reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment. irisotope.com The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom. irisotope.com
In the case of this compound, specific signals in the ¹H and ¹³C NMR spectra would be expected for the isopropyl group and the protons and carbons of the phenanthridine core. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl CH | Septet | ~30-40 |
| Isopropyl CH₃ | Doublet | ~20-25 |
| Aromatic CH | Multiplets (7.0-9.0) | ~120-150 |
| Quaternary C | - | ~120-160 |
Note: These are approximate predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure and can be used to investigate reaction mechanisms.
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically over two or three bonds. wikipedia.org This helps to establish the connectivity of proton networks within a molecule. numberanalytics.comlongdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of nuclei. numberanalytics.com It identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformation. longdom.org
These advanced techniques can be crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules, and for understanding the three-dimensional structure of phenanthridine derivatives. nptel.ac.in
1H NMR and 13C NMR for Confirmation of Synthesized Products
Chromatographic Methods for Separation and Analysis of Reaction Mixtures
Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the purification of the desired product and the analysis of reaction progress. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. researchgate.net When coupled with various detectors, its analytical power is significantly enhanced.
Diode Array Detector (DAD) , also known as a Photodiode Array (PDA) detector, provides UV-Vis spectra for each eluting peak. This can help in the preliminary identification of compounds based on their chromophores.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) provides mass and structural information for each separated component. This powerful combination, often referred to as LC-MS/MS, allows for the definitive identification of known compounds by comparing their retention times and mass spectra with standards, and aids in the structural elucidation of unknown byproducts. iastate.edu
HPLC is routinely used to monitor the consumption of reactants and the formation of products in the synthesis of phenanthridine derivatives, enabling the optimization of reaction conditions. researchgate.net
Spectroscopic Techniques for Investigating Reaction Progress and Intermediate Detection
In addition to chromatography, various spectroscopic techniques can be employed to monitor the progress of a reaction and, in some cases, detect reactive intermediates. Techniques like in-situ NMR or UV-Vis spectroscopy can provide real-time information about the concentration of different species in the reaction mixture. This allows for a detailed kinetic analysis of the reaction, providing insights into the reaction mechanism. jchps.comox.ac.uk
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed in phenanthridine research to probe the electronic structure of these heterocyclic compounds. nffa.eubioglobax.com The absorption of UV or visible light by the phenanthridine core and its derivatives results in electronic transitions, primarily π-π* transitions within the aromatic system, which produce a distinct spectrum useful for both qualitative and quantitative analysis. ijprajournal.com
The position and intensity of absorption bands are highly sensitive to the molecular structure and environment. For instance, the introduction of different substituents onto the phenanthridine scaffold can significantly alter the absorption maxima (λmax). rsc.org Studies on quinolino[4,3-j]phenanthridines have shown that acidification of the solution leads to successive bathochromic (red) shifts in the low-energy absorption bands. d-nb.info Similarly, the photophysical properties of tetrahydrodibenzo[a,i]phenanthridine derivatives are notably influenced by solvent polarity. researchgate.net
UV-Vis spectroscopy is also a powerful tool for studying intermolecular and intramolecular interactions. In bis-phenanthridine derivatives, a hypochromic effect (decreased absorption intensity) in the UV-Vis spectra suggests the presence of intramolecular aromatic stacking interactions between the phenanthridine subunits. irb.hr Furthermore, spectrophotometric titrations are used to investigate the binding of phenanthridine derivatives to biological macromolecules like DNA. nih.gov
Table 1: UV-Vis Absorption Data for Selected Phenanthridine Derivatives
| Compound/Derivative Class | Solvent/Conditions | Absorption Maxima (λmax) | Observation | Source |
|---|---|---|---|---|
| Quinolino[4,3-j]phenanthridines | CH2Cl2 | ~300-450 nm | Bathochromic shift upon acidification. | d-nb.info |
| Bis-phenanthridine Dimers | Aqueous Buffer | ~250 nm | Hypochromic effect compared to monomers, indicating stacking. | irb.hr |
| 3-(dimethylamino)phenanthridine (3-DMAPh) PPGs | Not specified | >400 nm | π-extension leads to red-shifted absorbance compared to quinoline (B57606) parent compounds. | rsc.org |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for characterizing the chiroptical properties of phenanthridine derivatives that possess chirality. irb.hr While the phenanthridine chromophore itself is achiral, its attachment to a chiral center, such as an amino acid, can induce CD signals. irb.hrchem-soc.si
In studies of monomeric phenanthridines linked to L-alanine, positive CD bands observed around 250 nm correspond well with the maxima in their UV-Vis spectra, indicating that these signals are attributable to the phenanthridine chromophore now in a chiral environment. irb.hr
The technique is particularly insightful for studying more complex systems like bis-phenanthridine derivatives, where two phenanthridine units are connected by a linker. irb.hr The CD spectra of these dimeric compounds can differ significantly from their monomeric counterparts. irb.hr The appearance of additional CD bands at wavelengths greater than 270 nm, which are absent in the monomers, is attributed to an induced CD (ICD) effect. irb.hr This effect arises from the intramolecular interactions of the two phenanthridine subunits. irb.hr The sign and characteristics of the CD spectra can provide information about the mutual orientation of the phenanthridine units, with opposite signs suggesting different spatial arrangements. irb.hr For example, a bis-phenanthridine derivative with a specific linker showed a CD spectrum with an opposite sign compared to other derivatives, pointing to a different mutual orientation of its phenanthridine subunits. irb.hr
CD spectroscopy is also used to probe the interactions of chiral phenanthridine derivatives with macromolecules. Changes in the CD spectra of polynucleotides upon the addition of a chiral phenanthridine dipeptide can suggest the mode of binding, such as intercalation into the DNA double helix. researchgate.net
Luminescence Spectroscopy for Photophysical Studies
Luminescence spectroscopy, particularly fluorescence spectroscopy, is a vital tool for characterizing the photophysical properties of phenanthridine derivatives and their potential applications in areas like optoelectronics and biological sensing. nffa.eud-nb.info This technique provides information on the electronic structure of materials by analyzing the light emitted after excitation. nffa.eu
Phenanthridine derivatives often exhibit strong fluorescence. irb.hr Key parameters investigated include the emission maxima, Stokes shifts (the difference between absorption and emission maxima), and quantum yields. These properties are highly dependent on the molecular structure and the local environment. For instance, donor-acceptor substituted tetrahydrodibenzo[a,i]phenanthridines exhibit large Stokes shifts, and their fluorescence is influenced by solvent polarity. researchgate.net
Protonation of the phenanthridine nitrogen can cause a significant bathochromic (red) shift in the emission spectrum. d-nb.info In a study of quinolino[4,3-j]phenanthridines, the addition of trifluoroacetic acid resulted in emission maxima shifting by 73–96 nm to longer wavelengths. d-nb.info The nature of linkers in dimeric phenanthridines also plays a crucial role. One bis-phenanthridine derivative with a shorter, more rigid linker displayed a unique fluorescence spectrum with two maxima, one of which was strongly shifted to a longer wavelength (Δλ = +93 nm) compared to other derivatives with more flexible linkers. irb.hr In another case, a stacked phenanthridine-thymine-phenanthridine system revealed a characteristic excimeric fluorescence band, which is indicative of close spatial proximity between the aromatic units. chem-soc.si
Table 2: Luminescence Data for Selected Phenanthridine Derivatives
| Compound/Derivative Class | Solvent/Conditions | Emission Maxima (λem) | Key Finding | Source |
|---|---|---|---|---|
| Quinolino[4,3-j]phenanthridines | CH2Cl2 | 440–503 nm | Significant bathochromic shift (to 502–600 nm) upon protonation. | d-nb.info |
| Bis-phenanthridine Derivative (Compound 3) | Aqueous Buffer (pH 7) | 375 nm and 468 nm | Dual emission observed, with one maximum strongly red-shifted due to a rigid linker. | irb.hr |
| Bis-phenanthridine Derivatives (Compounds 1, 2, 4, 5) | Aqueous Buffer | ~375 nm | Similar emission spectra among derivatives with flexible linkers. | irb.hr |
Specialized Techniques for Mechanistic Confirmation (e.g., Transverse-Field Muon Spin Rotation)
In addition to standard spectroscopic methods, highly specialized techniques are employed to elucidate complex reaction mechanisms in phenanthridine synthesis. Transverse-Field Muon Spin Rotation (TF-μSR) is a powerful and sensitive magnetic resonance technique used to study transient free radicals and confirm the presence of short-lived intermediates that are difficult to detect by other means. nih.govresearchgate.net
The TF-μSR technique involves implanting spin-polarized positive muons into a sample. fnal.gov The muons can capture an electron to form muonium (Mu), a light isotope of the hydrogen atom, which then adds to unsaturated molecules to create muoniated free radicals. nih.gov By observing the precession of the muon's spin in a transverse magnetic field, researchers can identify and characterize these radical species. nih.govcdnsciencepub.com
A key application of this technique in phenanthridine chemistry was the confirmation of the reaction mechanism for the synthesis of 6-(difluoromethyl)phenanthridines. The proposed mechanism involves the addition of a difluoromethyl radical to a 2-isocyano-1,1'-biphenyl, which generates a transient imidoyl radical that subsequently cyclizes. rsc.org Researchers used TF-μSR to obtain direct, compelling evidence for the existence of this elusive imidoyl radical intermediate. In the experiment, muonium was observed to add preferentially to the carbon atom of the isonitrile group, forming an intermediate that then underwent cyclization, thus validating the proposed radical-mediated pathway. This use of TF-μSR demonstrates its unique capability to probe reaction intermediates in detail, providing mechanistic insights that are often inaccessible through conventional spectroscopic methods. nih.govtechexplorist.com
Future Directions in 6 Isopropylphenanthridine Academic Research
Exploration of Novel and Sustainable Synthetic Routes
The future of synthesizing 6-isopropylphenanthridine and its analogues lies in the development of methodologies that are not only efficient but also environmentally benign. Research is increasingly directed towards green chemistry principles, minimizing waste, energy consumption, and the use of hazardous materials.
Key areas of exploration include:
Visible-Light Photocatalysis: This approach utilizes light as a clean and abundant energy source to drive chemical reactions. Recent studies have demonstrated the synthesis of 6-substituted phenanthridines using organic dyes like Eosin (B541160) B or Rose Bengal as metal-free photocatalysts. researchgate.netrsc.orgmdpi.com These reactions can often be conducted under aerobic conditions at room temperature, using air as a sustainable terminal oxidant. researchgate.netrsc.orgmdpi.com For instance, the irradiation of hydrazines or alcohols with visible light generates functional radicals that can be trapped by 2-isocyanobiphenyls to construct the phenanthridine (B189435) core. rsc.orgrsc.org A notable recent development involves the use of N-heterocyclic carbene (NHC)-alcohol adducts for the photocatalytic deoxygenation of alcohols, providing alkyl radicals for the synthesis of 6-substituted phenanthridines. rsc.orgthieme-connect.com
Metal-Free Synthesis: To circumvent the cost and toxicity associated with transition metals, metal-free synthetic routes are a major focus. Base-promoted reactions, for example, have been shown to facilitate the intramolecular homolytic aromatic substitution (HAS) needed for cyclization. beilstein-journals.org One such method involves a KOt-Bu-promoted aerobic oxidation and HAS cascade starting from materials like benzhydrol and 2-iodoaniline (B362364) derivatives. researchgate.net Another approach utilizes the coupling of aryldiazonium tetrafluoroborates with nitriles in a transition-metal-free process. acs.org
Atom-Economical Cascade Reactions: Cascade reactions, where multiple bonds are formed in a single operation, are inherently sustainable as they reduce the number of steps, solvent usage, and purification processes. Research into cascade reactions of o-arylanilines with alkynoates has yielded selective pathways to both dihydrophenanthridines and fully aromatic phenanthridines, controlled simply by reaction temperature. acs.orgnih.gov
| Synthetic Strategy | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Visible-Light Photocatalysis | Generation of radicals from precursors like hydrazines or alcohols. | Organic dye (e.g., Eosin B), visible light (blue LEDs), air (oxidant), room temp. | Metal-free, uses renewable energy, mild conditions. | rsc.orgrsc.orgthieme-connect.com |
| Base-Promoted Metal-Free Annulation | Intramolecular C-H arylation via Homolytic Aromatic Substitution (HAS). | Strong base (e.g., KOt-Bu), aerobic conditions, elevated temperature. | Avoids transition metals, uses readily available reagents. | beilstein-journals.orgresearchgate.net |
| Cascade Reactions | Sequential C-H alkenylation and aza-Michael addition. | Cheap catalysts, controllable selectivity via temperature. | High efficiency, step economy, access to multiple products. | acs.orgnih.gov |
In-Depth Mechanistic Studies of Unconventional Reactivity
A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and discovering new transformations. Future research will likely focus on elucidating the intricate pathways involved in phenanthridine synthesis, particularly those exhibiting unconventional reactivity.
Radical-Mediated Pathways: Many modern phenanthridine syntheses proceed through radical intermediates. researchgate.net A central theme is the intramolecular Homolytic Aromatic Substitution (HAS), where a radical cyclizes onto an adjacent aromatic ring. beilstein-journals.org For example, the photolysis of o-phenylbenzophenone O-benzoyloxime generates a 2-biphenylylphenylmethaniminyl radical, which undergoes intramolecular cyclization to yield 9-phenylphenanthridine. oup.com Future studies will aim to precisely characterize these transient radical species (e.g., imidoyl and acyloxyl radicals) and the factors governing their reactivity and selectivity. beilstein-journals.orgoup.com
Cascade Reactions and Rearrangements: The selective synthesis of phenanthridines from o-arylanilines and alkynoates has revealed a fascinating temperature-dependent reactivity switch. acs.orgnih.gov At lower temperatures, dihydrophenanthridines are formed. At elevated temperatures, the intermediate dihydrophenanthridine undergoes an unconventional retro-Mannich-type reaction, cleaving a C-C bond to yield the fully aromatized phenanthridine. acs.orgnih.govresearchgate.net Similar retro-Mannich eliminations have been observed in palladium-catalyzed multicomponent syntheses. chim.itthieme-connect.com In-depth mechanistic investigations, likely combining kinetic studies and computational modeling, are needed to fully understand the thermodynamics and kinetics that govern this selectivity.
| Mechanistic Feature | Description | Example Reaction Type | Reference |
|---|---|---|---|
| Homolytic Aromatic Substitution (HAS) | An intramolecular cyclization of a radical intermediate (e.g., imidoyl radical) onto an arene to form the core heterocyclic ring. | Radical-mediated synthesis from diarylimines or 2-isocyanobiphenyls. | beilstein-journals.orgnih.gov |
| Single Electron Transfer (SET) | Initiation process in some base-mediated reactions, triggering the activation of O₂ to form reactive oxygen species (ROS) that drive the reaction. | Base-promoted aerobic dehydrogenation of alcohols. | researchgate.net |
| Retro-Mannich-Type Reaction | An unconventional C-C bond cleavage in a dihydrophenanthridine intermediate, leading to aromatization and elimination of a small molecule (e.g., acetone). | Cascade reactions of o-arylanilines with alkynoates at elevated temperatures. | acs.orgnih.govchim.it |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is an increasingly indispensable tool for modern chemical research. For phenanthridine chemistry, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are poised to play a crucial role in predicting properties and guiding experimental design. nih.govresearchgate.netnumberanalytics.com
Predicting Reactivity and Mechanisms: DFT calculations can model reaction pathways, identify transition states, and calculate activation energies, providing deep insights that are difficult to obtain experimentally. numberanalytics.com This can help rationalize observed reactivity, such as the regioselectivity in photocatalytic reactions or the conformational dynamics of dihydrophenanthridine intermediates. rsc.org
Designing Functional Materials: The electronic and photophysical properties of phenanthridine derivatives are key to their use in materials science (e.g., for organic light-emitting diodes, OLEDs) and as fluorescent probes. nih.gov TD-DFT calculations can predict UV-visible absorption and emission spectra, helping to design molecules like this compound with tailored photophysical properties. researchgate.netchemrxiv.orgrsc.org For example, computational modeling has been used to understand how substituents on an imidazo-phenanthridine ligand alter the electronic structure and radiative processes in Iridium(III) complexes for OLEDs. nih.gov
Rationalizing Spectroscopic Data: Computational modeling is also essential for interpreting complex experimental data. DFT calculations have been used to perform complete vibrational assignments of the infrared and Raman spectra of phenanthridine. researchgate.net In another study, DFT and TD-DFT modeling of Rhenium(I) complexes of (4-amino)phenanthridine showed that including spin-orbit coupling was essential to accurately model the observed electronic absorption spectra and correctly assign the character of the electronic transitions. nih.gov
| Computational Method | Application Area | Predicted/Explained Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms | Transition states, activation energies, reaction pathways, conformational preferences. | nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Photophysics & Material Design | UV-Vis absorption/emission spectra, electronic transitions (e.g., MLCT), excited state properties. | nih.govresearchgate.netchemrxiv.org |
| Semiempirical Methods (e.g., AM1) | Conformational Analysis | Conformational preferences and rotational barriers in flexible systems like dihydrophenanthridines. |
Development of Targeted Probes and Tools for Chemical Biology Research (Focusing on Mechanistic Probes, not Clinical Applications)
The unique photophysical properties of the phenanthridine scaffold make it an excellent platform for developing chemical probes to study biological processes. The focus here is on tools for fundamental research, designed to investigate specific mechanisms rather than for direct therapeutic use.
Fluorescent Ion Sensors: Phenanthridine-based probes have been designed for the selective and sensitive detection of various ions. These probes often operate via a "turn-on" or ratiometric fluorescence response. The sensing mechanism typically involves an interaction between the target ion and a specific binding site on the probe, which modulates the electronic properties of the phenanthridine fluorophore through processes like Intramolecular Charge Transfer (ICT). nih.govrsc.orgnih.gov
Hypochlorite (OCl⁻): An oxime-based phenanthridine probe was developed for the fluorimetric detection of hypochlorite. The mechanism involves the nucleophilic attack of OCl⁻ on the probe's imine group, leading to a distinct change in its fluorescence. rsc.org
Ruthenium (Ru³⁺): A fluorogenic probe demonstrated a 12-fold "turn-on" fluorescence enhancement upon binding Ru³⁺, with a proposed ICT mechanism from the electron-rich phenanthridine to the electron-deficient metal center. nih.gov
Thorium (Th⁴⁺): A highly sensitive "turn-on" sensor for Th⁴⁺ has been developed, with the recognition mechanism confirmed by HR-MS, NMR, and IR spectroscopy. researchgate.net
Probes for Reactive Oxygen Species (ROS): Given the central role of ROS like the superoxide (B77818) radical anion (O₂•⁻) in cell signaling and pathology, specific probes are in high demand. Research is focused on developing new phenanthridine-based probes, analogous to hydroethidine, for the direct and site-specific detection of superoxide in biological systems. anr.fr
Probes for Biomolecular Interactions: The planar structure of phenanthridine is well-suited for intercalation or groove binding with nucleic acids. This property can be harnessed to design probes that report on specific DNA or RNA structures or protein-DNA interactions.
| Probe Type | Target Analyte | Sensing Mechanism | Output Signal | Reference |
|---|---|---|---|---|
| Oxime-based Chemosensor | Hypochlorite (OCl⁻) | Nucleophilic attack on imine, modulating ICT. | Fluorimetric color change (cyan to blue). | rsc.org |
| Fluorogenic Probe (SAAPH) | Ruthenium (Ru³⁺) | Intramolecular Charge Transfer (ICT). | "Turn-ON" fluorescence (colorless to blue). | nih.gov |
| Benzo[h]quinolin-10-ol Probe (PHBQ) | Thorium (Th⁴⁺) | Coordination with the sensor ligand. | "Turn-ON" fluorescence. | researchgate.net |
| Hydroethidine Analogue | Superoxide Radical (O₂•⁻) | Oxidation of the probe by superoxide. | Fluorescence detection. | anr.fr |
Integration of Artificial Intelligence and Machine Learning in Phenanthridine Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. rsc.orgmdpi.com These data-driven approaches can accelerate the identification of new compounds and the optimization of reaction conditions, moving beyond traditional, intuition-based methods. acs.orgmdpi.com
Synthesis Planning and Reaction Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict optimal conditions (e.g., catalyst, solvent, temperature) or even propose entire synthetic routes for target molecules like this compound. numberanalytics.comacs.org This can significantly reduce the time and resources spent on experimental optimization.
Predictive Modeling of Properties: By learning from the structures and known properties of existing compounds, ML models can predict the characteristics of novel, un-synthesized phenanthridine derivatives. numberanalytics.comnih.gov This includes predicting physicochemical properties, reactivity, and potential bioactivities.
De Novo Design of Novel Compounds: A particularly exciting frontier is the use of deep learning for the de novo design of molecules. In a recent study, advanced deep learning models, including EMPIRE and DeepFrag, were employed to design and optimize novel phenanthridine-based compounds. nih.gov The AI generated over 10,000 potential structures, which were then filtered by virtual screening, leading to the synthesis of a new, active compound. nih.gov This approach illustrates a powerful synergy between AI-driven design and experimental validation that will undoubtedly accelerate the discovery of new phenanthridine derivatives with desired functions.
| AI/ML Application | Objective | Methodology | Potential Impact on Phenanthridine Research | Reference |
|---|---|---|---|---|
| Reaction Optimization | Find the best conditions for a known transformation. | Algorithms (e.g., Bayesian optimization) explore parameter space more efficiently than traditional methods. | Faster development of high-yield, selective syntheses for derivatives like this compound. | rsc.orgacs.org |
| Property Prediction | Estimate properties of virtual compounds. | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models trained on known data. | Prioritize synthetic targets with desired electronic, photophysical, or biological characteristics. | numberanalytics.comnih.gov |
| De Novo Molecular Design | Generate novel molecular structures with desired features. | Deep learning models (e.g., generative models, deep fragment-based models like DeepFrag). | Discovery of entirely new phenanthridine scaffolds optimized for specific functions (e.g., as probes or materials). | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-Isopropylphenanthridine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use safety glasses, full-face visors for large quantities, and gloves compliant with EN374 standards. Respiratory protection (e.g., NIOSH P95 or EU P1 respirators) is required to avoid inhalation of dust or vapors .
- Exposure Control : Work in a fume hood, avoid skin contact, and wear protective clothing. In case of ingestion or inhalation, follow first-aid measures such as rinsing the mouth with water (if conscious) or moving to fresh air .
- Storage : Label containers clearly and store in a ventilated, cool area away from incompatible substances.
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer :
- Although limited data exist, researchers should prioritize testing solubility (in polar/non-polar solvents), stability under varying temperatures, and photolytic degradation. These properties dictate storage conditions (e.g., refrigeration, light-sensitive containers) and reaction compatibility .
- Preliminary characterization using techniques like NMR or HPLC is advised to establish baseline properties for reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in existing toxicological data for this compound?
- Methodological Answer :
- Conduct systematic literature reviews to identify gaps (e.g., acute vs. chronic toxicity). Design tiered testing:
In vitro assays (e.g., cytotoxicity in human cell lines).
In vivo studies (rodent models for oral/dermal exposure).
Comparative analysis with structurally similar phenanthridines to infer potential toxicokinetics .
- Publish null or conflicting results to enhance transparency and guide future studies.
Q. What analytical methodologies are optimal for studying this compound’s metabolic pathways in forensic contexts?
- Methodological Answer :
- Use gas chromatography-mass spectrometry (GC-MS) for volatile metabolites and liquid chromatography-high-resolution MS (LC-HR-MS/MS) for non-volatile compounds.
- Validate methods using isotopically labeled analogs to track metabolic byproducts, as demonstrated in studies on structurally related compounds .
- Cross-reference findings with databases like PubChem to confirm novel metabolite identification.
Q. How should experiments be designed to assess the environmental persistence of this compound given limited ecological data?
- Methodological Answer :
- Soil Mobility : Conduct column leaching tests with varying pH levels to measure adsorption coefficients (Kd) .
- Biodegradation : Use OECD 301/302 guidelines to evaluate microbial degradation in aerobic/anaerobic conditions.
- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure tissue accumulation over time .
Q. What strategies mitigate risks when extrapolating this compound’s pharmacological activity from in vitro to in vivo models?
- Methodological Answer :
- Dose-Response Calibration : Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo bioavailability from in vitro absorption data.
- Interspecies Scaling : Apply allometric principles to adjust dosages between rodents and humans.
- Endpoint Validation : Compare biomarker expression (e.g., CYP450 enzyme activity) across models to confirm translational relevance .
Data Contradiction and Synthesis
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Perform meta-analyses to quantify variability across studies. Use statistical tools (e.g., Cohen’s d) to assess effect sizes.
- Replicate experiments under standardized conditions (e.g., controlled humidity, identical cell lines) to isolate confounding variables.
- Collaborate with open-science platforms to share raw data for independent verification .
Notes on Data Limitations
- Current safety and ecological data for this compound are incomplete, particularly regarding chronic toxicity, bioaccumulation potential, and soil mobility . Researchers must document these gaps and prioritize studies addressing them.
- Analytical protocols should include rigorous quality control (e.g., blanks, replicates) to ensure reproducibility given the compound’s limited characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
